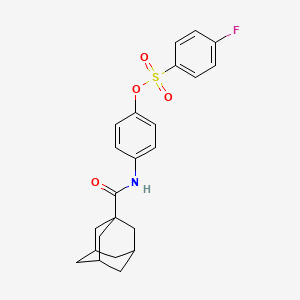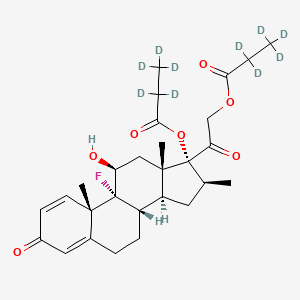
Betamethasone dipropionate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone dipropionate-d10 is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a deuterated form of betamethasone dipropionate, where ten hydrogen atoms are replaced by deuterium. This modification enhances the compound’s stability and metabolic profile, making it a valuable tool in pharmacokinetic studies and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone dipropionate-d10 involves multiple steps, starting from the parent compound, betamethasone. The process typically includes the introduction of deuterium atoms through deuterated reagents or solvents. Key steps include:
Deuteration of Betamethasone: Betamethasone is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Esterification: The deuterated betamethasone is then esterified with propionic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of betamethasone are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Esterification: The purified deuterated betamethasone is esterified with propionic acid under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation Products: this compound oxide.
Reduction Products: this compound alcohol.
Substitution Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Betamethasone dipropionate-d10 has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of betamethasone.
Drug Development: It serves as a reference compound in the development of new glucocorticoid drugs.
Biological Research: The compound is used to investigate the anti-inflammatory and immunosuppressive mechanisms of glucocorticoids.
Medical Applications: this compound is used in the formulation of topical treatments for inflammatory skin conditions.
Mécanisme D'action
Betamethasone dipropionate-d10 exerts its effects by binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The molecular targets include:
Glucocorticoid Receptors: Activation of these receptors leads to the suppression of inflammatory responses.
Phospholipase A2: Inhibition of this enzyme reduces the production of arachidonic acid and subsequent inflammatory mediators.
Cytokines: The compound downregulates the expression of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Comparaison Avec Des Composés Similaires
Betamethasone Dipropionate: The non-deuterated form with similar pharmacological properties.
Betamethasone Valerate: Another ester of betamethasone with slightly different pharmacokinetics and potency.
Betamethasone Sodium Phosphate: A water-soluble ester used for injectable formulations.
Uniqueness: Betamethasone dipropionate-d10 is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C28H37FO7 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
Clé InChI |
CIWBQSYVNNPZIQ-SCNNTSHJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


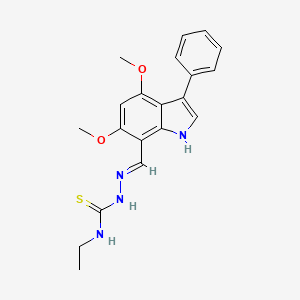
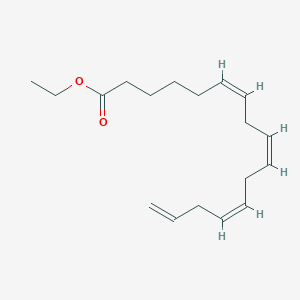

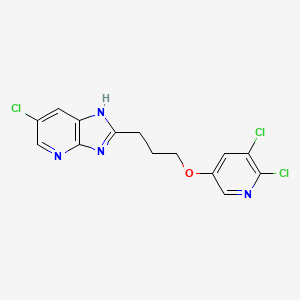
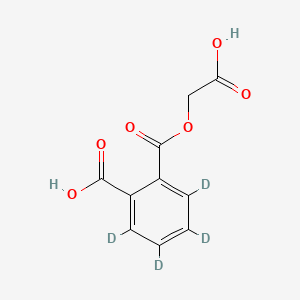


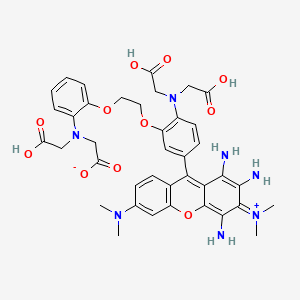
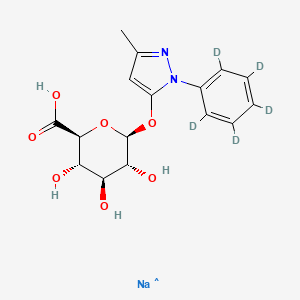
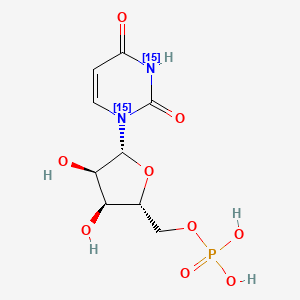
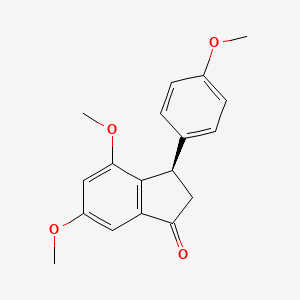
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

